Didemnin B
Description
Properties
IUPAC Name |
N-[1-[[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUYMLIVQFXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H89N7O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1112.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 0.1 (mg/mL), CH3OH > 100 (mg/mL), CHCL3 > 100 (mg/mL), DMSO > 100 (mg/mL), C2H5OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL) | |
| Record name | DIDEMNIN B | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/325319%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
77327-05-0 | |
| Record name | Didemnin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Key Intermediates and Synthetic Routes
The synthesis commenced with the preparation of non-canonical amino acid subunits:
-
(3S,4R)-Statine : Synthesized via a multi-step sequence starting from Boc-D-leucine, involving aldol condensation and stereoselective reduction.
-
N-Methyl-D-leucine : Derived from Z-D-leucine through reductive methylation using formaldehyde and hydrogen/palladium.
-
N,O-Dimethyltyrosine : Synthesized by protecting tyrosine with a p-nitrobenzyl ester followed by methylation.
These subunits were sequentially coupled using peptide bond-forming reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The linear peptide underwent cyclization under high-dilution conditions to minimize intermolecular reactions, yielding the macrocyclic core.
Table 1: Key Intermediates and Their Synthetic Yields
| Intermediate | Synthesis Yield | Key Reagents/Steps |
|---|---|---|
| Boc-Statine-OEt | 48% | Aldol condensation, HPLC |
| Z-D-MeLeu-OH | 72% | Reductive methylation |
| Me₂Tyr-ONb | 65% | p-Nitrobenzyl esterification |
| Linear peptide precursor | 34% | Stepwise DCC/HOBt coupling |
Coupling Strategies and Protecting Groups
Critical to the synthesis was the judicious selection of protecting groups:
-
Boc (tert-butyloxycarbonyl) : Used for N-terminal protection of statine to prevent undesired side reactions during coupling.
-
Z (benzyloxycarbonyl) : Employed for leucine and threonine residues, removed via hydrogenolysis.
-
TMS (trimethylsilyl) : Protected hydroxyl groups in threonine to avoid esterification during peptide bond formation.
The final macrocyclization step utilized EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxyl group, achieving a 22% yield of cyclized product.
Purification and Characterization
Reverse-phase HPLC (C-18 column) resolved diastereomeric impurities, particularly from the Hip [(2R,4S)- and (2S,4S)-isomers] subunit. The synthetic this compound exhibited identical spectroscopic properties (¹H/¹³C NMR, FAB-MS) and bioactivity (L1210 leukemia cell assay) to the natural product.
Microbial Synthesis of this compound
Recent advances in synthetic biology have enabled microbial production of this compound using engineered Tistrella strains, offering a scalable alternative to chemical synthesis.
Strain Selection and Genetic Optimization
Screening of 17 Tistrella isolates identified T. mobilis L17 as a high-yield producer (22 mg/L). Genomic analysis revealed a conserved didemnin biosynthetic gene cluster (BGC) encoding nonribosomal peptide synthetases (NRPS) and tailoring enzymes. Overexpression of the didA gene, responsible for statine incorporation, increased titers by 40%.
Table 2: this compound Production Across Tistrella Strains
| Strain | This compound Titer (mg/L) | Fermentation Duration |
|---|---|---|
| T. mobilis L17 | 36 | 7 days |
| T. bauzanensis L8 | 12 | 7 days |
| T. mobilis KA081020-065 | 0.2 | 7 days |
Fermentation Process Optimization
Key parameters for maximizing yield included:
-
pH Control : Maintaining pH 7.2–7.5 enhanced NRPS activity, boosting titers to 36 mg/L.
-
Carbon/Nitrogen Sources : Glycerol (20 g/L) and casein hydrolysate (10 g/L) increased biomass and precursor availability.
-
Fed-Batch Cultivation : Intermittent glucose feeding reduced acetate accumulation, extending the production phase.
Comparative Analysis of Preparation Methods
Table 3: Chemical vs. Microbial Synthesis of this compound
| Parameter | Chemical Synthesis | Microbial Synthesis |
|---|---|---|
| Overall Yield | 0.8% (multistep) | 36 mg/L (fermentation) |
| Time | 6–8 weeks | 7 days |
| Scalability | Limited by step count | Industrially scalable |
| Purity | ≥95% (HPLC) | ≥90% (HPLC) |
| Cost | High (exotic reagents) | Moderate (media costs) |
Chemical Reactions Analysis
Types of Reactions
Didemnin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, creating analogs with different properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted analogs of this compound. These analogs are often studied for their potential therapeutic applications .
Scientific Research Applications
Didemnin B has been extensively studied for its applications in various fields:
Mechanism of Action
Didemnin B exerts its effects through multiple mechanisms:
Inhibition of Protein Synthesis: This compound binds to elongation factor-1 alpha (eEF1A), inhibiting the accommodation of aminoacyl-tRNA into the ribosome and preventing protein synthesis.
Induction of Apoptosis: This compound induces apoptosis through dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and eEF1A1, leading to rapid cell death.
Inhibition of DNA Synthesis: This compound also inhibits DNA synthesis, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Didemnin X/Y
Northis compound
Plitidepsin (Dehydrothis compound)
- Structure : Oxidized form of this compound with a double bond in the macrocycle .
- Source : Derived from the Mediterranean tunicate Aplidium albicans .
- Bioactivity :
- Clinical Status : Approved for relapsed multiple myeloma, with reduced neuromuscular toxicity compared to this compound .
Functionally Related Marine Peptides
Tamandarins A/B
Lissoclinamide 7
Trunkamide A
- Structure : Cyclic depsipeptide with a smaller macrocycle .
- Activity : Moderate cytotoxicity (GI50 >100 µM in H460 lung cancer cells) .
Comparative Bioactivity and Clinical Potential
| Compound | Source | Key Structural Features | IC50 (HCT116) | Clinical Status | Toxicity Concerns |
|---|---|---|---|---|---|
| This compound | Tistrella mobilis | HIP, Ist, macrocycle | 13 nM | Phase II (discontinued) | Cardiotoxicity |
| Plitidepsin | Aplidium albicans | Dehydro-macrocycle | 28 nM | Approved (multiple myeloma) | Lower neuromuscular effects |
| Tamandarins A/B | Didemnid ascidian | Modified ester side chain | ~10 nM | Preclinical | Undefined |
| Lissoclinamide 7 | Lissoclinum patella | Thiazoline rings | ~10 nM | Preclinical | Unknown |
Mechanistic Differentiation
- This compound : Dual inhibition of eEF1A1 (translation elongation) and PPT1 (lysosomal enzyme), inducing apoptosis via ER stress and mTORC1 activation .
- Plitidepsin : Shares eEF1A1 targeting but exhibits stronger antiviral effects due to enhanced membrane permeability .
- Tamandarins : Hypothesized to exploit retromer complex vulnerabilities in sensitive cancers, enhancing selective toxicity .
Biological Activity
Didemnin B, a cyclic depsipeptide derived from marine tunicates, has garnered significant attention due to its potent biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and case studies highlighting its efficacy.
Overview of this compound
This compound was the first marine natural product to enter clinical trials in the United States. It exhibits a range of biological activities, including antitumor , antiviral , and immunosuppressive effects, even at low concentrations (nano- to femtomolar levels) . The compound primarily functions by inhibiting protein synthesis and inducing apoptosis in cancer cells .
Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects primarily through the inhibition of protein synthesis. It binds to the eukaryotic translation elongation factor 1 alpha 1 (EEF1A1), stabilizing aminoacyl-tRNA bound to the ribosomal A-site, thereby preventing translocation during translation . This mechanism is crucial for its antitumor activity as it disrupts the production of proteins necessary for cancer cell survival and proliferation.
Induction of Apoptosis
The compound selectively induces apoptosis in certain cancer cell lines via dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and EEF1A1. This dual action leads to rapid cell death, particularly in exceptional responder cell lines such as Vaco451 . The ability to predict sensitivity to this compound through genetic biomarkers enhances its therapeutic application by identifying patients who may benefit most from treatment .
Biological Activity Data
| Activity Type | Target Cells | Concentration | Effect |
|---|---|---|---|
| Antitumor | L1210 murine leukemia cells | Low nanomolar | Cytotoxicity |
| Antiviral | Various viral strains | Low femtomolar | Inhibition of viral replication |
| Immunosuppressive | T-cells | Low nanomolar | Reduced T-cell activation |
Case Study 1: Antitumor Efficacy in Leukemia
In vitro studies demonstrated that this compound was cytotoxic to L1210 murine leukemia cells at very low concentrations. The compound's mechanism involved significant disruption of protein synthesis, leading to cell death . Clinical trials indicated that while responses varied among patients, some exhibited remarkable sensitivity to treatment.
Case Study 2: Viral Inhibition
This compound has shown effectiveness against several viral infections. Research indicated that it could inhibit the replication of viruses such as HIV and herpes simplex virus (HSV) at low concentrations, suggesting potential for therapeutic use in viral infections alongside its antitumor properties .
Research Findings and Future Directions
Recent studies continue to explore the structure-activity relationships (SAR) of this compound and its analogs. Research aims to optimize these compounds for enhanced efficacy and reduced toxicity. Understanding the molecular mechanisms underlying its biological activity remains a key focus area, particularly regarding its interaction with various cellular pathways involved in cancer progression and viral replication .
Q & A
Q. What are the primary mechanisms of action of Didemnin B in cancer cells, and how can researchers experimentally validate these pathways?
this compound inhibits protein synthesis by targeting eukaryotic elongation factor 1A (eEF1A) and eukaryotic elongation factor 2 (eEF-2), disrupting translation and inducing apoptosis . To validate these mechanisms:
- Use RNA interference (RNAi) to knock down eEF1A/eEF-2 and assess rescue effects on cytotoxicity.
- Employ pulse-chase assays with radiolabeled amino acids to quantify protein synthesis inhibition .
- Perform co-immunoprecipitation (Co-IP) to confirm direct binding between this compound and elongation factors.
Q. How can researchers address the challenges of isolating this compound from natural sources?
Traditional extraction from marine tunicates is inefficient. Methodological alternatives include:
- Bacterial biosynthesis : Transfer the Didemnin gene cluster (e.g., from Tistrella spp.) into heterologous hosts like E. coli for fermentation .
- Semisynthesis : Chemically modify this compound precursors (e.g., didemnin X/Y) using high-yield reactions (e.g., 90% yield to plitidepsin) .
- Metabolomic profiling : Use MALDI-TOF-MS to identify biosynthetic intermediates in bacterial cultures .
Q. Why do in vitro and in vivo toxicity profiles of this compound differ, and how can this be reconciled in preclinical models?
In vitro studies show cytotoxicity at low doses (e.g., IC₅₀ = 8.8 ng/ml for B16 cells), while in vivo models report cardiotoxicity and immunosuppression . To reconcile discrepancies:
- Use 3D cell cultures or organoids to mimic tissue-specific toxicity.
- Conduct pharmacokinetic studies to track metabolite accumulation in organs.
- Apply transgenic mouse models to evaluate immune and cardiac tissue responses .
Advanced Research Questions
Q. How can genetic engineering optimize this compound biosynthesis while minimizing toxicity?
- Gene cluster modification : Inactivate nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) modules to produce analogs like dehydrothis compound .
- Heterologous expression : Transfer the gene cluster to Bacillus subtilis for scalable, low-cost fermentation .
- CRISPR-Cas9 screening : Identify genes linked to toxicity in human cell lines and engineer bacterial pathways to exclude problematic metabolites .
Q. What experimental strategies can resolve contradictions in this compound’s cell cycle-specific cytotoxicity?
this compound exhibits stage-dependent toxicity (higher in G1/S phases) but is not phase-specific . To investigate:
- Cell synchronization : Use serum starvation (G0/G1) or thymidine block (S phase) to isolate cycle-specific effects.
- Live-cell imaging : Track apoptosis in real-time across phases.
- Transcriptomic analysis : Compare gene expression profiles (e.g., PPT1, CDK2) in resistant vs. sensitive phases .
Q. How can metabolomics enhance the discovery of novel Didemnin analogs with improved therapeutic indices?
- LC-MS/MS-based metabolomics : Profile Tistrella cultures to detect excreted analogs (e.g., didemnin X/Y) .
- Structure-activity relationship (SAR) studies : Chemically modify side chains (e.g., hydroxymalonyl group) to reduce off-target effects .
- Machine learning : Train models on metabolomic data to predict bioactive analogs .
Comparative Analysis of this compound and Analogues
Methodological Recommendations
- Toxicity mitigation : Use antibody-drug conjugates (ADCs) to target this compound to tumor cells, sparing healthy tissues .
- Data contradiction analysis : Apply Bayesian statistics to integrate in vitro and in vivo datasets, accounting for metabolic variability .
- Biosynthesis scale-up : Combine fed-batch fermentation with continuous extraction for >75 mg/L yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
